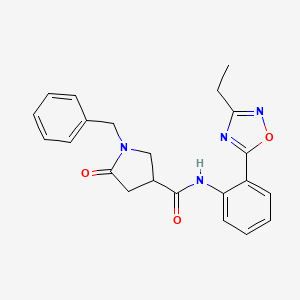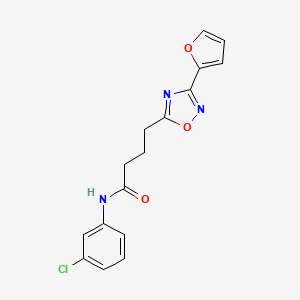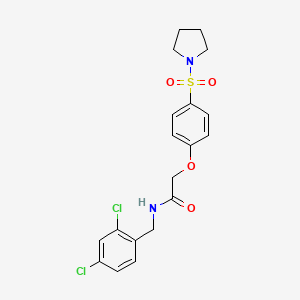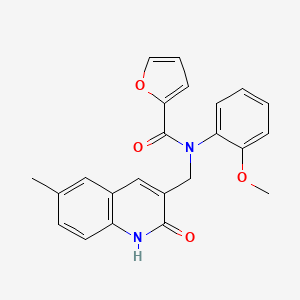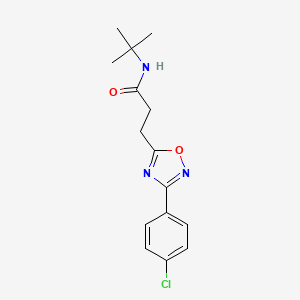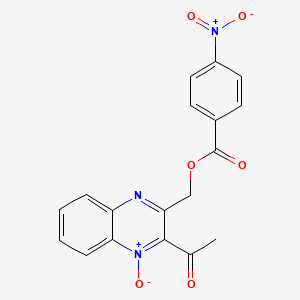
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as NQO1, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the activation of a cellular pathway known as the Nrf2 pathway. This pathway is responsible for regulating cellular responses to oxidative stress and inflammation. 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide activates this pathway, leading to the production of antioxidants and other protective molecules that help to prevent cancer cell growth and survival.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell death through several mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a research tool is its specificity for cancer cells. It has been shown to induce cell death in cancer cells while sparing healthy cells, making it a promising candidate for further research. However, one limitation of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new synthesis methods to improve yields and purity. Additionally, researchers are exploring the use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide as a diagnostic tool for cancer, as it is highly expressed in many types of cancer cells.
合成法
The synthesis of 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide involves several steps, including the reaction of 2-acetylquinoxaline with 4-nitrobenzoyl chloride to form an intermediate, which is then treated with sodium borohydride to yield the final product. This synthesis method has been optimized over the years to improve yields and purity.
科学的研究の応用
2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been studied extensively for its potential use in cancer treatment. It has been shown to induce cell death in several types of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 2-acetyl-3-(((4-nitrobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for these treatments.
特性
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-4-2-3-5-16(14)20(17)24)10-27-18(23)12-6-8-13(9-7-12)21(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNECWHUOKBVFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-4-oxidoquinoxalin-2-yl)methyl 4-nitrobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

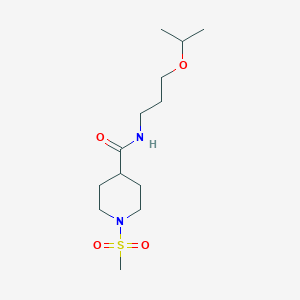


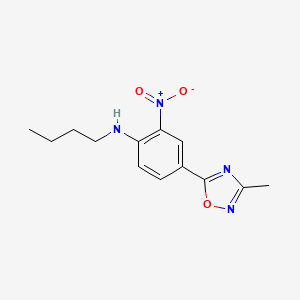


![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
